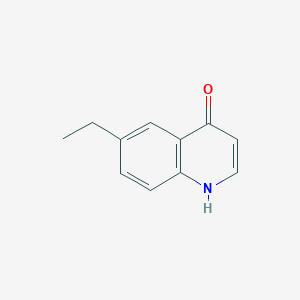

6-Etil-4-hidroxiquinolina

Descripción general

Descripción

6-Ethyl-4-hydroxyquinoline is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

6-Ethyl-4-hydroxyquinolin-2 (1H)-one was synthesized by thermal cyclocondensation reaction of N, N′-bis (4-ethylphenyl) malonamide at 130–140°C in polyphosphoric acid . This compound was then applied in the azo-coupling reaction with some aniline-based diazonium salts, so as to prepare seven new mono-heterocyclic azo dyes .

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-hydroxyquinoline is represented by the empirical formula C11H11NO . Its molecular weight is 173.21 . The SMILES string representation of this compound is CCc1ccc2nccc(O)c2c1 .

Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

Aplicaciones Científicas De Investigación

Estudios espectrofotométricos

La 6-etil-4-hidroxiquinolin-2 (1H)-ona se ha sintetizado como un nuevo componente de acoplamiento de tipo enol en la preparación de algunos colorantes 3-aril-azo-4-hidroxiquinolin-2 (1H)-ona . Se han evaluado los efectos del solvente sobre su absorción en espectros ultravioleta-visible .

Importancia medicinal

Los motivos de quinolina, incluida la 6-etil-4-hidroxiquinolina, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal e industrial .

Agentes citotóxicos

El derivado 6-trifluorometoxi de this compound se ha hecho reaccionar con hidroxilamina para producir un derivado de N-hidroxiacetamida, que se ha probado como un inhibidor de la metaloproteinasa de matriz .

Antagonista en el sitio de glicina del receptor NMDA

L-701,324, un derivado de 4-hidroxi-2 (1H)-quinolinona, se sabe que es un antagonista selectivo en el sitio de glicina del receptor NMDA .

Inhibidor de la enzima ARN polimerasa dependiente de ARN

3-(1,1-Dióxido-2H-1,2,4-benzotiadiazin-3-il)-4-hidroxi-2 (1H)-quinolinona, un fármaco derivado de 4-hidroxi-2 (1H)-quinolinona, se ha descrito como un inhibidor de la enzima ARN polimerasa dependiente de ARN transcrita por el virus de la hepatitis C .

Aplicaciones farmacológicas

La 8-hidroxiquinolina y muchos de sus derivados tienen una amplia gama de aplicaciones farmacológicas, como quelantes de hierro para la neuroprotección, agentes anticancerígenos, inhibidores de enzimas dependientes de 2OG, quelantes de metaloproteínas, agentes anti-VIH, agentes antifúngicos, agentes antileishmaniáticos, agentes antischistosómicos, inhibidores de la tuberculosis micobacteriana e inhibidores de la neurotoxina botulínica .

Mecanismo De Acción

Target of Action

Quinolines and their derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or disrupting cellular structures .

Biochemical Pathways

Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how effectively it can reach its targets and exert its effects .

Result of Action

Based on the known effects of similar quinoline derivatives, it can be speculated that this compound may have potential antimicrobial, anticancer, or antifungal effects .

Action Environment

The action, efficacy, and stability of 6-Ethyl-4-hydroxyquinoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .

Safety and Hazards

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Análisis Bioquímico

Biochemical Properties

6-Ethyl-4-hydroxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can influence its biochemical activity . These interactions are crucial as they can affect the compound’s ability to participate in redox reactions and other biochemical processes.

Cellular Effects

6-Ethyl-4-hydroxyquinoline has been observed to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the production of certain virulence factors in bacteria, thereby affecting bacterial cell function . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 6-Ethyl-4-hydroxyquinoline involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to a reduction in the production of virulence factors . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethyl-4-hydroxyquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-4-hydroxyquinoline can degrade over time, leading to a reduction in its biochemical activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Ethyl-4-hydroxyquinoline vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects. For instance, high doses of 6-Ethyl-4-hydroxyquinoline have been associated with liver toxicity and other adverse effects in animal models . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

6-Ethyl-4-hydroxyquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of 6-Ethyl-4-hydroxyquinoline within cells and tissues are crucial for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Additionally, its distribution within tissues can affect its overall activity and efficacy.

Subcellular Localization

The subcellular localization of 6-Ethyl-4-hydroxyquinoline is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production.

Propiedades

IUPAC Name |

6-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNYSZMAPLOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352226 | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303121-13-3 | |

| Record name | 6-Ethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303121-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

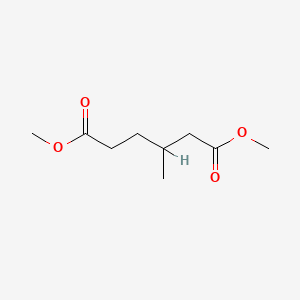

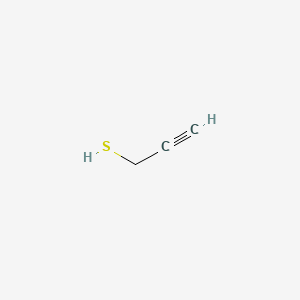

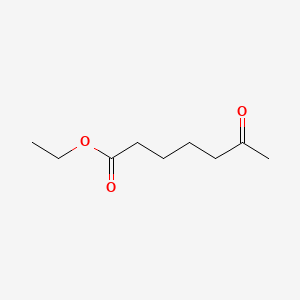

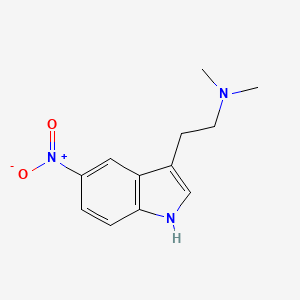

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)

![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)